Higher Lipophilicity vs. Phenyl Nicotinate
3-Bromophenyl nicotinate exhibits a significantly higher predicted lipophilicity compared to the unsubstituted phenyl nicotinate. This difference, quantified by the XLogP3-AA algorithm, alters the compound's expected behavior in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | Phenyl nicotinate: LogP = 2.3 (experimental) / XLogP3-AA = 2.4 (estimated) |
| Quantified Difference | +0.7 LogP units (target > comparator) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and experimental data from chemical databases [1] |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered tissue distribution, which is critical when designing compounds for CNS penetration or when optimizing for specific cellular uptake profiles.
- [1] PubChem. Compound Summary for CID 3238017, 3-Bromophenyl nicotinate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3238017 (accessed 2026-04-16). View Source
